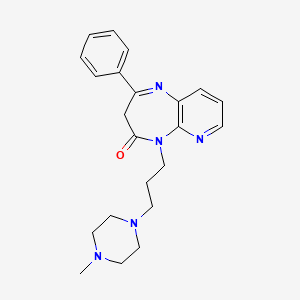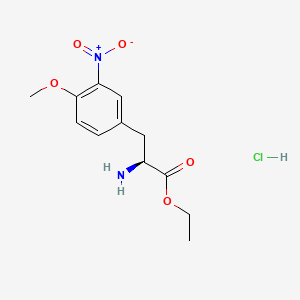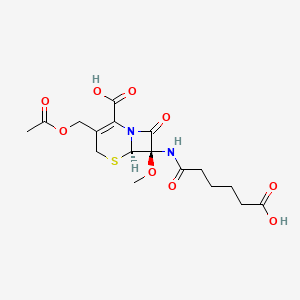
7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid: is a cephalosporin antibiotic. It is a derivative of cephalosporin C, which is known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of a 7-methoxy group and a 5-carboxyvaleramido side chain, which contribute to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid involves several key steps:
Fermentation: The initial step involves the fermentation of the fungus Acremonium chrysogenum to produce cephalosporin C.
Extraction: The fermentation broth is acidified to precipitate cephalosporin C, which is then extracted.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves optimizing fermentation conditions, efficient extraction techniques, and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The amido group can participate in substitution reactions, where the amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide
Major Products:
Oxidation Products: Methoxy group oxidized to a carbonyl group.
Reduction Products: Carboxylic acid reduced to an alcohol.
Substitution Products: Amide bond hydrolyzed to form carboxylic acid and amine
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of various cephalosporin derivatives. Biology: Studied for its antibacterial properties and its interaction with bacterial cell walls. Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics. Industry: Utilized in the production of cephalosporin antibiotics and as a research tool in pharmaceutical development .
Mécanisme D'action
Mechanism: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways:
Penicillin-binding proteins (PBPs): These are the primary targets.
Pathways: Inhibition of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death
Comparaison Avec Des Composés Similaires
Cephalosporin C: The parent compound, less active but structurally similar.
Cefalotin: A synthetic analog with enhanced antibacterial activity.
Cefotaxime: Another cephalosporin derivative with a broader spectrum of activity .
Uniqueness: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid is unique due to its 7-methoxy group and 5-carboxyvaleramido side chain, which confer specific chemical properties and biological activities that distinguish it from other cephalosporins .
Propriétés
Numéro CAS |
56348-70-0 |
|---|---|
Formule moléculaire |
C17H22N2O9S |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-(5-carboxypentanoylamino)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O9S/c1-9(20)28-7-10-8-29-16-17(27-2,15(26)19(16)13(10)14(24)25)18-11(21)5-3-4-6-12(22)23/h16H,3-8H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t16-,17-/m1/s1 |
Clé InChI |
XZWZIPDLZSUIHJ-IAGOWNOFSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


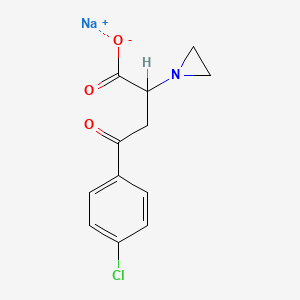
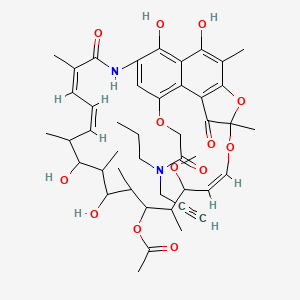
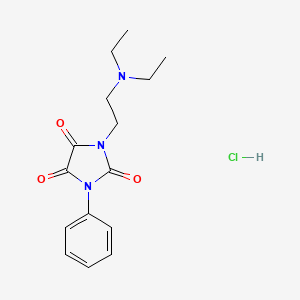
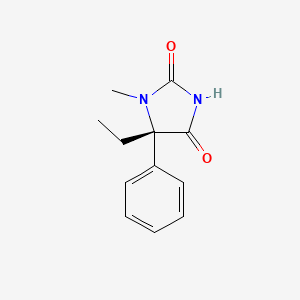
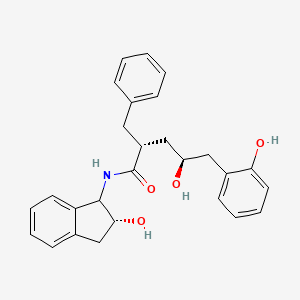
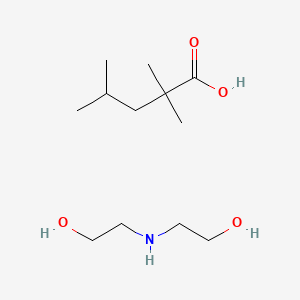
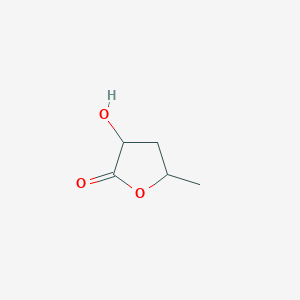
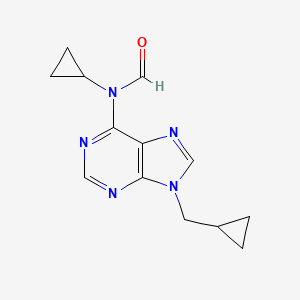
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

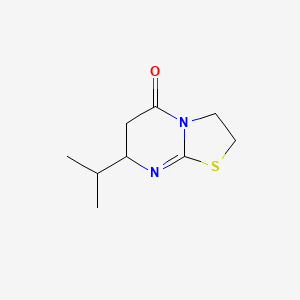
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
